2-Chloro-3-phenylquinoline
Overview
Description
2-Chloro-3-phenylquinoline is an organic compound with the molecular formula C15H10ClN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom at the second position and a phenyl group at the third position of the quinoline ring system makes this compound a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-phenylquinoline typically involves the condensation of quinoline derivatives with appropriate reagents. One common method is the reaction of 2-chloroquinoline with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, toluene), palladium catalysts.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetonitrile, dichloromethane).
Reduction: Lithium aluminum hydride, sodium borohydride, solvents (ether, tetrahydrofuran).
Major Products:
Substitution: 2-Amino-3-phenylquinoline, 2-Thio-3-phenylquinoline.
Oxidation: this compound N-oxide.
Reduction: 2-Chloro-3-phenyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
2-Chloro-3-phenylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-3-phenylquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases or interact with DNA to exert its effects. The presence of the chlorine atom and the phenyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the phenyl group at the third position, which may affect its biological activity and chemical reactivity.
3-Phenylquinoline: Lacks the chlorine atom at the second position, which can influence its reactivity in substitution reactions.
2,4-Dichloro-3-phenylquinoline: Contains an additional chlorine atom at the fourth position, which can further modify its chemical properties and biological activities.
Uniqueness: 2-Chloro-3-phenylquinoline is unique due to the specific combination of the chlorine atom and the phenyl group on the quinoline ring. This combination can enhance its reactivity in certain chemical reactions and its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
2-chloro-3-phenylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARBJHRSSLIGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401297 | |
Record name | 2-Chloro-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2859-30-5 | |
Record name | 2-Chloro-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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